molecular formula C14H21NO B12905937 5-Butyl-2-methyl-3-phenyl-1,2-oxazolidine CAS No. 32142-55-5

5-Butyl-2-methyl-3-phenyl-1,2-oxazolidine

Katalognummer: B12905937
CAS-Nummer: 32142-55-5
Molekulargewicht: 219.32 g/mol
InChI-Schlüssel: KBGRXDMPTMEVEI-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 5-butyl-2-methyl-3-phenylisoxazolidine typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of a β-nitro alcohol with a suitable alkene in the presence of a catalyst. This reaction proceeds through a 1,3-dipolar cycloaddition mechanism, forming the isoxazolidine ring .

Industrial Production Methods

This includes optimizing reaction conditions, such as temperature, pressure, and catalyst concentration, to achieve higher yields and purity .

Analyse Chemischer Reaktionen

Types of Reactions

5-Butyl-2-methyl-3-phenylisoxazolidine can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce alcohols or amines .

Wirkmechanismus

The mechanism of action of 5-butyl-2-methyl-3-phenylisoxazolidine involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

    2-Phenylisoxazolidine: Similar in structure but lacks the butyl and methyl groups.

    3-Butyl-2-methylisoxazolidine: Similar but lacks the phenyl group.

    5-Butyl-3-phenylisoxazolidine: Similar but lacks the methyl group.

Uniqueness

5-Butyl-2-methyl-3-phenylisoxazolidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Eigenschaften

CAS-Nummer

32142-55-5

Molekularformel

C14H21NO

Molekulargewicht

219.32 g/mol

IUPAC-Name

5-butyl-2-methyl-3-phenyl-1,2-oxazolidine

InChI

InChI=1S/C14H21NO/c1-3-4-10-13-11-14(15(2)16-13)12-8-6-5-7-9-12/h5-9,13-14H,3-4,10-11H2,1-2H3

InChI-Schlüssel

KBGRXDMPTMEVEI-UHFFFAOYSA-N

Kanonische SMILES

CCCCC1CC(N(O1)C)C2=CC=CC=C2

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.